(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate
Description
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl (2R)-2-[3-(hydroxymethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11,13H,3,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
WJZRULWPHBFXFZ-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CO |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The hydroxymethyl group can be introduced through a subsequent reaction involving the appropriate phenol derivative and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(3-(Carboxymethyl)phenoxy)butanoic acid.
Reduction: 2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities attributed to its phenolic structure. Research indicates that it may possess:
- Antioxidant Properties : Its phenolic nature allows it to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Studies suggest potential efficacy against certain microbial strains, indicating its use in developing antimicrobial agents .
- Pharmacological Potential : Interaction studies reveal binding affinities with various biological targets, suggesting therapeutic applications.
Applications in Pharmaceuticals
- Drug Development : The compound's unique stereochemistry and functional groups make it a candidate for drug formulation, especially in targeting specific biological pathways.
- Cosmetic Formulations : Due to its moisturizing properties, (R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate can be incorporated into skincare products to enhance skin hydration and texture .
- Anti-inflammatory Agents : Its potential as an anti-inflammatory agent is being explored, particularly for conditions related to oxidative stress and inflammation.
Agrochemical Applications
The compound's biological activity extends to agricultural uses:
- Pesticides and Herbicides : Its ability to interact with plant metabolic pathways may lead to the development of new agrochemicals that can enhance crop resistance to pests and diseases.
- Plant Growth Regulators : Studies indicate that derivatives of this compound could serve as growth regulators, promoting healthier plant development.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then exert its biological effects.
Comparison with Similar Compounds
(a) (R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate ()
- Structure : Differs by replacing the hydroxymethyl group with a 4-methoxybenzyl ether.
- Synthesis : Prepared via nucleophilic substitution using dichloromethane and sodium bicarbonate, yielding 80–94% purity. Purified via flash chromatography.
- Characterization : NMR (¹H, ¹³C) and HRMS confirmed stereochemistry and purity.
(b) Methyl 4-Methoxycarbonylbenzoylacetate ()
- Structure: Contains a methoxycarbonylbenzoyl group instead of the phenoxy-hydroxymethyl moiety.
- Physical Properties : Melting point 83–86°C, CAS RN 22027-52-5.
(c) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate ()
- Structure: Features a trifluoroethylamino substituent and dimethyl branching.
- Synthesis : Reacted in THF with diisopropylethylamine, purified via C18 reverse-phase chromatography.
- LCMS Data: Retention time and mass data indicate higher molecular weight (vs. target compound) and altered polarity due to the amino group .
Functional Group Impact on Physicochemical Properties
| Compound Name | Key Functional Groups | Polarity | Solubility Trends | Stability Notes |
|---|---|---|---|---|
| Target Compound | Phenoxy, hydroxymethyl, ester | Moderate | Polar solvents (e.g., MeOH) | Hydroxymethyl may oxidize |
| (R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate | Methoxybenzyl, ester | Low | Organic solvents (e.g., DCM) | Ether linkage stable to hydrolysis |
| Methyl 4-Methoxycarbonylbenzoylacetate | Methoxycarbonyl, ketone, ester | Low to moderate | Low aqueous solubility | Ketone enhances crystallinity |
| Methyl (2S)-2-(Trifluoroethylamino)butanoate | Trifluoroethylamino, ester | High | Aqueous-organic mixtures | Amino group prone to protonation |
Table 1: Functional group influence on key properties .
Pharmacological and Industrial Relevance
- Anti-Inflammatory Derivatives (): Phenoxy-propionic acid derivatives are established anti-inflammatory agents. The target compound’s phenoxy group may confer similar activity, though its hydroxymethyl moiety could modulate selectivity .
- Proteomics Applications () : Hydroxymethyl-containing analogs like IBB conjugates are used in chemoselective fractionation, suggesting the target compound’s utility in bioconjugation or protein enrichment .
- Dimerization Behavior () : α-Methyl-substituted esters exhibit unique dimerization kinetics. The target compound’s hydroxymethyl group may hinder such reactions compared to silyl-protected analogs (e.g., trimethylsilyl derivatives) .
Biological Activity
(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate is a chiral compound characterized by its unique structural features, including a butanoate moiety and a phenoxy group with a hydroxymethyl substituent. This compound has garnered attention for its potential biological activities, primarily attributed to its phenolic structure. The following sections will detail its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C_{12}H_{16}O_4
- Molecular Weight : 224.25 g/mol
Synthesis
Various synthetic methods have been reported for producing this compound, including:
- Microwave-assisted reactions : These methods enhance yields and reduce reaction times.
- Coupling reactions : Utilizing phase transfer catalysts to improve regioselectivity.
Biological Activities
This compound exhibits several biological activities, including:
- Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, which may have implications in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications.
- Antitumor Potential : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound demonstrated significant radical scavenging activity, comparable to established antioxidants.
Antimicrobial Properties
Research has shown that this compound exhibits notable antibacterial activity against:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, indicating effective concentrations for inhibiting bacterial growth.
Antitumor Activity
In vitro studies assessed the effects of this compound on human cancer cell lines such as HeLa and A549. The compound showed inhibitory effects on cell proliferation with IC50 values indicating moderate potency against these cancer types.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-hydroxybenzoate | Para-hydroxylated phenol | Commonly used as a preservative |
| Methyl salicylate | Salicylic acid derivative | Known for analgesic properties |
| Butylated hydroxytoluene (BHT) | Phenolic antioxidant | Widely used as a food preservative |
| Ethyl 3-hydroxybenzoate | Hydroxybenzoic acid derivative | Exhibits antimicrobial properties |
This compound is distinguished by its specific stereochemistry and combination of functional groups, which may confer distinct biological activities not observed in structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate, and how do reaction conditions influence yield and enantiomeric purity?
- Methodology : Synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, hydroxyl protection/deprotection steps (e.g., using 4-methoxybenzyl groups) are critical to prevent side reactions . Key steps include:
- Enantioselective esterification : Use chiral catalysts (e.g., lipases) or chiral auxiliaries to achieve high enantiomeric excess (e.e.).
- Optimization of solvents and reagents : Polar aprotic solvents like dichloromethane improve reaction efficiency, while reagents like NaHCO₃ stabilize intermediates .
- Yield improvement : Flash chromatography (silica gel, hexane/ethyl acetate gradients) achieves >90% purity, as reported in analogous ester syntheses .
- Data : Typical yields range from 80–94% for similar compounds under optimized conditions .
Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) be used to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 3.79 ppm for methoxy groups, δ 9.00 ppm for NH protons in related esters) . Integration ratios verify substituent stoichiometry.
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error. For example, C₁₂H₁₆O₃ derivatives show accurate mass matches .
- Purity checks : Combine NMR with HPLC (C18 columns, acetonitrile/water gradients) to detect <1% impurities .
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodology :
- Temperature control : Room-temperature reactions minimize racemization, as seen in methyl ester syntheses .
- Catalyst loading : Reduce chiral catalyst concentrations during scale-up to avoid cost inefficiency while retaining e.e. (>95%) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the hydroxymethylphenoxy group in nucleophilic substitution or oxidation reactions?
- Methodology :
- DFT calculations : Model transition states to predict regioselectivity in reactions like Mitsunobu or SN2 substitutions .
- Experimental validation : Compare reaction rates of substituted analogs (e.g., 3-fluoro vs. 3-methoxy derivatives) under identical conditions .
- Data contradictions : Conflicting reports on oxidation stability (e.g., tert-butyl vs. benzyl protecting groups) require systematic evaluation using cyclic voltammetry .
Q. What mechanistic insights explain discrepancies in enantioselectivity when using different chiral catalysts for this compound’s synthesis?
- Methodology :
- Kinetic studies : Monitor e.e. over time to distinguish between thermodynamic vs. kinetic control. For example, lipase-catalyzed esterifications often show time-dependent selectivity .
- X-ray crystallography : Resolve catalyst-substrate complexes to identify steric clashes or hydrogen-bonding interactions .
- Case study : A 10% drop in e.e. observed with Candida antarctica lipase B vs. Pseudomonas fluorescens lipase highlights enzyme-specific active-site geometries .
Q. How can environmental fate studies (e.g., hydrolysis, photolysis) be designed to assess the persistence of this compound in aquatic systems?
- Methodology :
- OECD guidelines : Conduct hydrolysis at pH 4–9 (25–50°C) and photolysis under simulated sunlight (λ >290 nm) .
- Analytical tools : Use LC-MS/MS to quantify degradation products (e.g., phenoxyacetic acid derivatives) with detection limits <1 ppb .
- Contradictions : Variable half-lives (e.g., t₁/₂ = 2–30 days) in similar esters suggest pH-dependent degradation pathways requiring pH-stat reactors for precise control .
Q. What strategies mitigate racemization during functional group interconversion (e.g., ester to amide) of this compound?
- Methodology :
- Low-temperature reactions : Perform acylations at –20°C to minimize base-catalyzed racemization .
- Protecting group selection : Use acid-labile groups (e.g., tert-butoxycarbonyl) to avoid harsh deprotection conditions .
- Case study : A 15% racemization observed during HCl-mediated deprotection in dioxane was mitigated by switching to TFA/CH₂Cl₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
